molecular formula C9H11N3 B052373 N,N-Dimethylbenzimidazol-1-amine CAS No. 123117-53-3

N,N-Dimethylbenzimidazol-1-amine

Cat. No. B052373
M. Wt: 161.2 g/mol
InChI Key: MJAWYHPMDLQUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylbenzimidazol-1-amine (DMBIA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBIA is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. It has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism Of Action

N,N-Dimethylbenzimidazol-1-amine has a unique structure that allows it to act as a chelating agent for metal ions. The nitrogen atoms in the ring structure of N,N-Dimethylbenzimidazol-1-amine can coordinate with metal ions, forming stable complexes. This property has been utilized in the development of fluorescent probes for the detection of metal ions.

Biochemical And Physiological Effects

N,N-Dimethylbenzimidazol-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and has been used in various biological assays. Further studies are needed to determine the potential effects of N,N-Dimethylbenzimidazol-1-amine on living organisms.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Dimethylbenzimidazol-1-amine in lab experiments is its ability to selectively detect metal ions. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that its synthesis requires specialized equipment and handling procedures due to its potential toxicity.

Future Directions

There are several future directions for the use of N,N-Dimethylbenzimidazol-1-amine in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. It could also be used as a precursor for the synthesis of new heterocyclic compounds with unique properties. Further studies are needed to fully understand the potential applications of N,N-Dimethylbenzimidazol-1-amine in various fields of research.
Conclusion
In conclusion, N,N-Dimethylbenzimidazol-1-amine is a promising compound that has shown potential in various scientific research applications. Its unique structure allows it to act as a chelating agent for metal ions, making it useful in the development of new materials and fluorescent probes. Although further studies are needed to fully understand its potential, N,N-Dimethylbenzimidazol-1-amine has already demonstrated its usefulness in scientific research.

Synthesis Methods

N,N-Dimethylbenzimidazol-1-amine can be synthesized using various methods, including the reaction of 2,4-dimethylbenzimidazole with dimethylamine. Another method involves the reaction of 2,4-dimethylbenzimidazole with dimethyl sulfate in the presence of sodium hydroxide. The synthesis of N,N-Dimethylbenzimidazol-1-amine requires careful handling and purification to obtain a high yield of pure compound.

Scientific Research Applications

N,N-Dimethylbenzimidazol-1-amine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a precursor for the synthesis of other heterocyclic compounds. N,N-Dimethylbenzimidazol-1-amine has shown potential in the development of new materials with unique properties for various applications.

properties

CAS RN

123117-53-3

Product Name

N,N-Dimethylbenzimidazol-1-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

N,N-dimethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-11(2)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3

InChI Key

MJAWYHPMDLQUJC-UHFFFAOYSA-N

SMILES

CN(C)N1C=NC2=CC=CC=C21

Canonical SMILES

CN(C)N1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazol-1-amine,N,N-dimethyl-(9CI)

Origin of Product

United States

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